
4-(2-溴苯基)苯甲醛
概述
描述
4-(2-Bromophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzene ring substituted with a bromine atom at the 2-position and an aldehyde group at the 4-position. This compound is known for its significant role in organic synthesis and its unique reactivity due to the presence of both the bromine atom and the aldehyde group.
科学研究应用
4-(2-Bromophenyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of agrochemicals, dyestuffs, and aroma compounds for perfumes and flavors.
安全和危害
The safety data sheet for 4-(2-Bromophenyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
未来方向
4-(2-Bromophenyl)benzaldehyde and similar compounds have potential applications in various fields. For instance, triarylamine-based dyes, which can be synthesized from compounds like 4-(2-Bromophenyl)benzaldehyde, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs) . This suggests that 4-(2-Bromophenyl)benzaldehyde could play a role in the development of renewable energy technologies .
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-bromobenzaldehyde. The process typically includes the following steps:
Oxidation of 4-bromotoluene: This involves the addition of two bromine atoms to the methyl group of 4-bromotoluene by free radical bromination, forming 4-bromobenzal bromide.
Industrial Production Methods
In industrial settings, the production of 4-(2-Bromophenyl)benzaldehyde may involve large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Bromophenyl)benzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes it susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: It participates in Suzuki and Sonogashira couplings, forming complex biaryl structures.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Sonogashira Coupling: Utilizes palladium and copper catalysts with trimethylsilylacetylene in organic solvents.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Aromatic Ketones: Produced via Friedel-Crafts acylation.
作用机制
The mechanism of action of 4-(2-Bromophenyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom activates the benzene ring towards electrophilic substitution, facilitating various chemical transformations. The compound can form Schiff bases and other derivatives that interact with biological targets, influencing metabolic pathways and enzyme activities .
相似化合物的比较
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the additional phenyl group, making it less complex.
3-Bromobenzaldehyde: Another isomer with the bromine atom at the 3-position, leading to different reactivity patterns.
Uniqueness
4-(2-Bromophenyl)benzaldehyde is unique due to the combination of the bromine atom and the aldehyde group on a biphenyl structure. This dual functionality enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2-bromophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESBIYQYKDPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274305 | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-81-1 | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198205-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
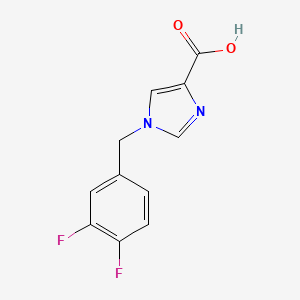
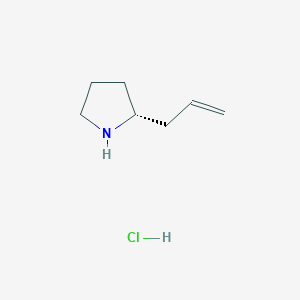
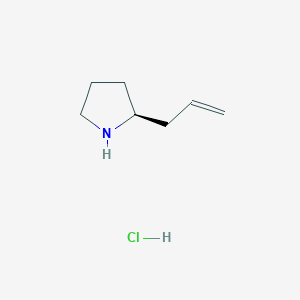

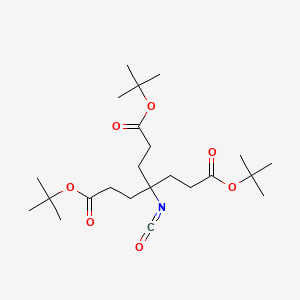
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)
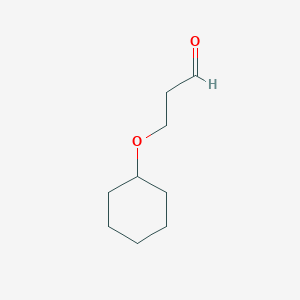
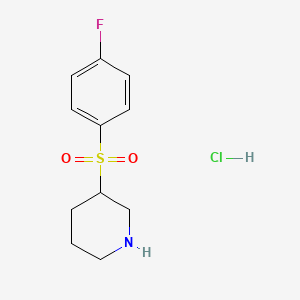
![2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]](/img/structure/B3113734.png)
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)
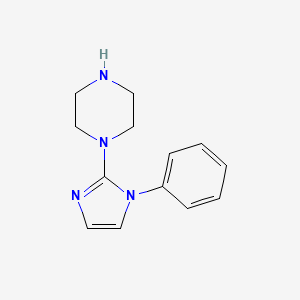
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
